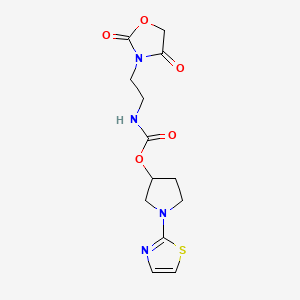

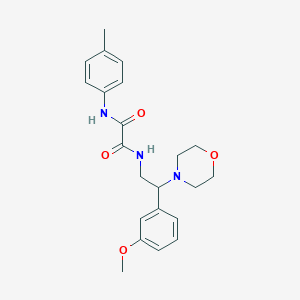

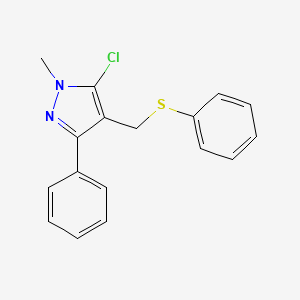

![molecular formula C13H12ClN3O3S B2795126 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide CAS No. 303149-90-8](/img/structure/B2795126.png)

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide, also known as 4-Chloro-N-hydroxybenzenesulfonamide (CHBS), is a synthetic organic compound used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. CHBS has also been used in the synthesis of a number of other compounds, including polymers, dyes, and surfactants.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that sulfonamide derivatives can significantly inhibit cancer cell proliferation by inducing apoptosis. A study found that such compounds could reduce cell proliferation and induce pro-apoptotic genes' mRNA expression, such as caspase 3, caspase 8, and caspase 9 in various cancer cell lines, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).

Antiviral Activity

Another application involves the antiviral properties of sulfonamide derivatives. For instance, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).

Environmental Applications

In environmental science, sulfonamide derivatives have been employed for the removal of pollutants from water. A novel adsorption resin functionalized with tertiary amine groups showed high adsorption capacity for benzophenone-4, a common UV filter in sunscreen products, from water. This highlights the potential of sulfonamide derivatives in water purification technologies (Zhou et al., 2018).

Inhibitory Effects on Enzymatic Activities

Sulfonamide derivatives have been studied for their inhibitory effects on various enzymes. For example, halogenated sulfonamides have shown to inhibit carbonic anhydrase IX, a tumor-associated enzyme, suggesting a potential role in designing antitumor agents (Ilies et al., 2003).

Molecular Recognition

Sulfonamide derivatives have been used in molecular recognition studies, demonstrating the ability to selectively recognize and bind sulfonylamino acids. This property can be applied in the development of selective sensors and separation technologies (Oliva et al., 2004).

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(15)16-18/h1-8,17-18H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUQVVHSJYBWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

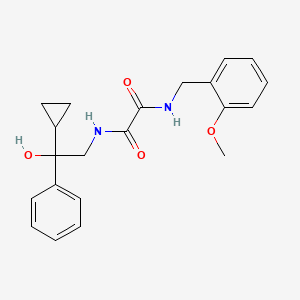

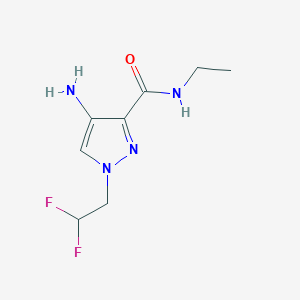

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)

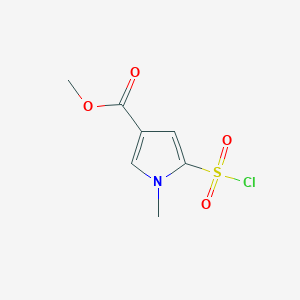

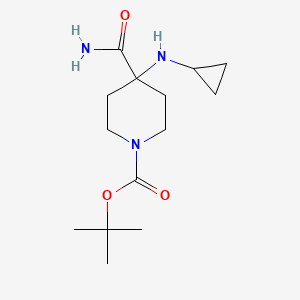

![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)

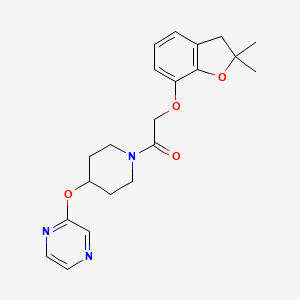

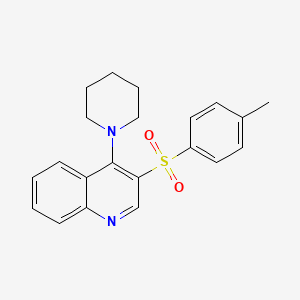

![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)